molecular formula C6H5N3O2 B3029458 Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione CAS No. 672323-32-9

Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B3029458
CAS No.: 672323-32-9
M. Wt: 151.12
InChI Key: WLKWWISJQDPNNJ-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Nucleus in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. cjph.com.cn Its structural resemblance to purines, the fundamental components of DNA and RNA, allows it to act as a purine (B94841) analogue, potentially interfering in various biochemical pathways. rhhz.netekb.eg This bioisosteric relationship is a key factor in its therapeutic potential.

The fused ring system provides a robust and sterically defined framework that allows for the precise spatial orientation of various substituents. nih.gov This structural rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for target proteins. The pyrazolo[1,5-a]pyrimidine core is amenable to chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. nih.gov

Overview of the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a remarkable array of therapeutic activities, underscoring the versatility of this heterocyclic system. rsc.orgresearchgate.net Extensive research has revealed their potential as:

Anticancer Agents: A significant area of investigation for pyrazolo[1,5-a]pyrimidines is in oncology. rhhz.netekb.egnih.gov Many derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. ekb.eg This anticancer activity is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. nih.govrsc.org

Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors of a variety of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), and others implicated in cancer and other diseases. nih.govekb.egnih.govmdpi.com

Central Nervous System (CNS) Agents: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown activity as CNS agents, including anxiolytic and sedative properties. rsc.orgmdpi.com Marketed drugs with this core structure highlight its potential in treating neurological and psychiatric disorders. researchgate.net

Anti-inflammatory and Antimicrobial Agents: The therapeutic reach of this scaffold extends to anti-inflammatory and antimicrobial applications. mdpi.comresearchgate.net

The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives are summarized in the table below:

Therapeutic AreaSpecific ActivityExample Compound Class
OncologyAnticancer, Kinase Inhibition (CDK, Trk)Substituted Pyrazolo[1,5-a]pyrimidines
NeurologyAnxiolytic, SedativeMarketed CNS drugs
Infectious DiseasesAntimicrobialVarious derivatives
InflammationAnti-inflammatoryVarious derivatives

Historical Context and Recent Advances in Pyrazolo[1,5-a]pyrimidine Research

The exploration of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial studies focusing on their synthesis and fundamental chemical properties. nih.gov The recognition of their pharmacological potential grew in the 1980s and 1990s with the discovery of their ability to inhibit various enzymes, particularly protein kinases. nih.gov

Recent years have witnessed significant advancements in the synthesis and application of these compounds. Modern synthetic methodologies, including multicomponent reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, have enabled the efficient and diverse production of novel pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.govrsc.org These advanced synthetic strategies facilitate the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles. nih.gov The development of second-generation Trk inhibitors and other targeted therapies based on this scaffold underscores the ongoing innovation in this area of medicinal chemistry. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKWWISJQDPNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=NN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610296
Record name Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672323-32-9
Record name Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 5,7 4h,6h Dione and Its Derivatives

Cyclocondensation Reactions as Core Synthetic Pathways

Cyclocondensation reactions represent the most fundamental and widely employed approach for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton. nih.gov This strategy typically involves the reaction of a 1,3-bisnucleophilic system, the aminopyrazole, with a 1,3-biselectrophilic partner. nih.gov The versatility of this approach allows for diverse substitutions on the final molecule by varying the starting materials. nih.gov

The reaction between NH-3-aminopyrazoles and various 1,3-biselectrophilic compounds is the main route for synthesizing pyrazolo[1,5-a]pyrimidines, enabling structural modifications at positions 2, 3, 5, 6, and 7. nih.gov The choice of the biselectrophilic system is critical as it dictates the substitution pattern on the resulting pyrimidine (B1678525) ring. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently utilized and robust strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, which is followed by a cyclization step to form the pyrimidine ring. nih.gov The reaction mechanism involves an initial nucleophilic addition of the amino group to an electrophilic carbonyl center, followed by cyclization and dehydration to generate the fused pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions are typically conducted under acidic or basic conditions, and the use of Lewis acid or base catalysts can facilitate the formation of the fused ring system. nih.gov For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Dicarbonyl Compounds

Aminopyrazole Reactant β-Dicarbonyl Reactant Conditions Product Ref
3-Substituted-5-amino-1H-pyrazoles 2-Acetylcyclopentanone Not specified Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov
3-Substituted-5-amino-1H-pyrazoles 2-Ethoxycarbonylcyclopentanone Not specified Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov

The condensation of β-ketoesters with 3(5)-aminopyrazoles has been extensively used to synthesize pyrazolo[1,5-a]pyrimidines. researchgate.net This one-step cyclocondensation reaction is a general and reliable method for producing pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.org The reaction of a 3-aminopyrazole (B16455) with ethyl acetoacetate (B1235776) or ethyl benzoylacetate in acetic acid, for example, yields the corresponding 7-hydroxy-5-methyl or 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidines. lookchem.com High regioselectivity is often observed in these reactions. For instance, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles in refluxing ethanol (B145695) yields pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position, with yields ranging from 68% to 95%. organic-chemistry.org This regioselectivity is attributed to the formation of an intermediate enaminone. organic-chemistry.org

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Ketoesters

Aminopyrazole Reactant β-Ketoester Reactant Conditions Product Yield Ref
Commercially available aminopyrazoles Commercially available β-ketoesters Not specified Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Not specified acs.org
N-unsubstituted 5-aminopyrazoles β,γ-Unsaturated γ-alkoxy-α-keto esters Ethanol, reflux 7-Ester substituted pyrazolo[1,5-a]pyrimidines 68-95% organic-chemistry.org
3-Aminopyrazole Ethyl acetoacetate Acetic acid 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine Not specified lookchem.com

β-Enaminones are effective 1,3-biselectrophilic partners for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction of 5-aminopyrazoles with enaminones can, however, lead to different isomeric products depending on the substitution pattern of the aminopyrazole. beilstein-journals.orgnih.gov When 1-NH-5-aminopyrazole is condensed with an enaminone, cyclocondensation occurs between the N1 of the pyrazole (B372694) ring and the carbonyl carbon of the enaminone, leading to the formation of a pyrazolo[1,5-a]pyrimidine. beilstein-journals.orgnih.gov In contrast, if the N1 position is substituted (e.g., 1-phenyl-5-aminopyrazole), the reaction proceeds through the C4 position of the pyrazole, yielding the isomeric pyrazolo[3,4-b]pyridine. beilstein-journals.orgnih.gov This highlights the crucial role of the N-substituent on the aminopyrazole in directing the regioselectivity of the cyclization. beilstein-journals.orgnih.gov For example, the reaction of 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol at room temperature provides a simple and efficient route to 7-heteroarylpyrazolo[1,5-a]pyrimidines. researchgate.net

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using Enaminones

Aminopyrazole Reactant Enaminone Reactant Conditions Product Ref
1-NH-5-aminopyrazole Enaminone (general) Acetic acid Pyrazolo[1,5-a]pyrimidine beilstein-journals.org, nih.gov
5-Aminopyrazole-3-carboxamide (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one Aqueous ethanol, RT 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides researchgate.net

β-Ketonitriles and their enamine derivatives, β-enaminonitriles, serve as valuable precursors for constructing highly functionalized pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of 5-aminopyrazoles with arylidenemalononitriles, a type of β-enaminonitrile, allows for the introduction of both an amine and a nitrile group onto the pyrimidine ring of the final product. nih.gov For example, microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles (a β-ketonitrile derivative) with 5-amino-1H-pyrazoles under solvent-free conditions regioselectively yields functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov The parent pyrazolo[1,5-a]pyrimidine system can also be synthesized from the cyclocondensation of 1-unsubstituted 3(5)-aminopyrazoles with malonodialdehyde tetramethyl acetal. researchgate.net

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Ketonitriles and β-Enaminonitriles

Aminopyrazole Reactant Biselectrophilic Reactant Conditions Product Ref
5-Amino-1H-pyrazoles 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles Microwave, solvent-free 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov
Aminopyrazoles Arylidenemalononitriles Not specified 5-Amino-6-cyanopyrazolo[1,5-a]pyrimidines nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of pyrazolo[1,5-a]pyrimidines in a one-pot fashion. nih.govdistantreader.org These reactions combine three or more starting materials to form a complex product, minimizing the need for isolating intermediates and reducing waste. distantreader.org A well-established MCR for this scaffold involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction proceeds via the formation of an imine intermediate, followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov Other variations have been developed, such as a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. bohrium.com These MCRs often result in highly substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Table 5: Multi-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

Components Conditions Product Type Ref
3-Amino-1H-pyrazole, Aldehyde, Malononitrile/Ethyl cyanoacetate One-pot Highly substituted pyrazolo[1,5-a]pyrimidines nih.gov
5-Aminopyrazole, Aromatic aldehyde, Cyclohexan-1,3-dione Ethanol, triethylamine 5,7,8,9-Tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-one derivatives distantreader.org
5-Aminopyrazole, Aromatic aldehyde, Cyclohexanone Ethanol, triethylamine 3,5,6,7,8,9-Hexahydro-pyrazolo[1,5-a]quinazoline derivatives distantreader.org

Reactions of Aminopyrazoles with 1,3-Biselectrophilic Systems

Green Chemistry Approaches in Pyrazolo[1,5-A]pyrimidine Synthesis

In line with the principles of green chemistry, recent research has focused on minimizing waste, reducing reaction times, and avoiding harsh conditions in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Methodologies such as ultrasonic irradiation, catalyst-free reactions, and microwave-assisted synthesis have emerged as powerful alternatives to conventional heating methods. nih.govrsc.org

The use of ultrasound (US) irradiation has been recognized as an effective green chemistry tool, often leading to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov

One notable application involves the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines through the reaction of aminopyrazoles with formylated active proton compounds. researchgate.net This reaction, conducted in an aqueous medium with potassium hydrogen sulfate (B86663) (KHSO4) as a catalyst under ultrasonic irradiation, achieves high yields of 90-94%. researchgate.net Similarly, a series of pyrazolo[1,5-a]pyrimidines featuring a carboxylate group at position-2 were synthesized in aqueous ethanol under ultrasound, also using a mild acid catalyst. researchgate.net The synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives has also been accomplished using ultrasound-assisted cyclocondensation of 3-amino-1H-pyrazoles and enaminones in the presence of KHSO4 in water.

Furthermore, ultrasound has been utilized in the multi-step synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines. nih.gov The key cyclocondensation step between β-enaminones and 3-amino-5-bromopyrazole was performed under ultrasonic conditions (45–50 °C for 30–40 minutes) in ethanol with H3PO3, yielding the desired pyrazolo[1,5-a]pyrimidines in good yields of 80–87%. nih.gov Comparative studies have shown that ultrasound irradiation can significantly reduce reaction times from hours (using a conventional oil bath) to just minutes, often matching the efficiency of microwave heating but at lower temperatures. nih.gov

Derivative ClassReactantsConditionsTimeYield (%)Reference
Antipyrinyl-pyrazolo[1,5-a]pyrimidinesAminopyrazole, Formylated active proton compoundsKHSO4, Water, UltrasoundNot Specified90-94 researchgate.net
2-Alkynyl pyrazolo[1,5-a]pyrimidinesβ-enaminones, 3-Amino-5-bromopyrazoleH3PO3, Ethanol, Ultrasound (45-50 °C)30-40 min80-87 nih.gov
5-Methylpyrazolo[1,5-a]pyrimidines3-Amino-1H-pyrazoles, EnaminonesKHSO4, Water, UltrasoundNot SpecifiedModerate to Excellent
2-Carboxyethyl-pyrazolo[1,5-a]pyrimidines3-Aminopyrazole carboxylate, Formylated active proton compoundsMild acid, Aq. Ethanol, Ultrasound (60-65 °C)Not SpecifiedGood researchgate.net

Developing synthetic protocols that eliminate the need for a catalyst is a key goal in green chemistry, as it simplifies product purification and reduces waste. Catalyst-free conditions have been successfully employed for the synthesis of fused pyrazolo systems, including pyrazolo[3,4-b]quinolin-5-ones and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-diones. researchgate.net

These syntheses are achieved through a one-pot, three-component cyclocondensation reaction. researchgate.net For instance, the reaction of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals proceeds efficiently under reflux in a water/ethanol mixture without any catalyst, affording products in good to excellent yields (65–98%). researchgate.net This protocol is noted for its mild reaction conditions, simple procedure, and easy isolation of structurally diverse products. researchgate.net While many green approaches combine catalyst-free conditions with microwave or ultrasound assistance, these thermal, catalyst-free methods in eco-friendly solvents represent a significant advancement. researchgate.netresearchgate.net

ProductReactantsConditionsYield (%)Reference
Pyrazolo[3,4-b]quinolin-5-one derivatives1,3-Diketones, 3-Methyl-1-phenyl-1H-pyrazole-5-amine, ArylglyoxalsH2O/EtOH, Reflux65-98 researchgate.net
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivativesBarbituric acid, 3-Methyl-1-phenyl-1H-pyrazole-5-amine, ArylglyoxalsH2O/EtOH, Reflux73-96 researchgate.net

Microwave (MW) irradiation is a well-established green chemistry technique that dramatically reduces reaction times, often from hours to minutes, and improves yields compared to conventional heating. nih.govrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology. nih.govresearchgate.net

A prominent example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which proceeds within minutes under microwave conditions to give products in high purity. nih.gov Furthermore, MW-assisted synthesis can often be performed under solvent-free and catalyst-free conditions. researchgate.net The cyclocondensation of β-enaminones with NH-5-aminopyrazoles under MW irradiation at 180°C for just 2 minutes yields 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). researchgate.net

Microwave assistance has also been used to synthesize libraries of novel pyrazolo[1,5-a]pyrimidine derivatives. byu.edu A three-step synthesis of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was achieved in a total reaction time of one hour using a microwave reactor, with each step taking approximately 20 minutes at 120°C. byu.edu This efficiency makes microwave-assisted synthesis a highly valuable tool for generating diverse molecular scaffolds for further study. nih.govresearchgate.net

Functionalization and Post-Functionalization Strategies

The biological activity and physical properties of the pyrazolo[1,5-a]pyrimidine scaffold are highly dependent on the nature and position of its substituents. researchgate.netrsc.org Therefore, the development of regioselective functionalization and post-functionalization strategies is crucial for creating diverse and potent derivatives. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine core allows for versatile structural modifications at nearly all peripheral positions. nih.gov Functional groups can be introduced at positions 2, 5, 6, and 7 during the initial ring-construction, while position 3 is typically modified via post-functionalization strategies like halogenation, nitration, or formylation. nih.govrsc.org

A common strategy for functionalizing positions 5 and 7 begins with the synthesis of a dihydroxy intermediate, such as 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, from the reaction of 5-amino-3-methylpyrazole with diethyl malonate. nih.gov This diol is then chlorinated with phosphorus oxychloride to yield the highly reactive 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate. nih.gov The chlorine atoms at C7 and C5 can be selectively substituted via nucleophilic aromatic substitution reactions. The C7 position is more reactive, allowing for sequential and regioselective introduction of different nucleophiles (e.g., amines, alkoxides) first at C7 and then at C5. nih.gov

Regioselective functionalization at the C3 position has been achieved through one-pot cyclization methodologies. For example, 3-halo-pyrazolo[1,5-a]pyrimidine derivatives can be synthesized via a reaction involving aminopyrazoles, enaminones, and sodium halides, where mono-iodination occurs primarily at the 3-position. nih.gov Additionally, straightforward formylation at the C7 position of substituted pyrazolo[1,5-a]pyrazines has been reported, demonstrating another method for selective modification. researchgate.netcitedrive.com

Position(s)Functionalization StrategyKey Reagents/IntermediatesOutcomeReference
5 and 7 Sequential Nucleophilic Aromatic Substitution5,7-Dichloropyrazolo[1,5-a]pyrimidineSelective introduction of amines, morpholine (B109124), etc. nih.gov
3 One-pot Oxidative HalogenationEnaminones, Sodium halides (e.g., NaI)Regioselective mono-iodination at C3 nih.gov
7 Direct FormylationSilylformamidineIntroduction of an aldehyde group at C7 researchgate.netcitedrive.com
2 and 5 Suzuki CouplingDichloro-intermediate, Boronic acids/estersIntroduction of aryl/heteroaryl groups nih.gov

To modulate the electronic properties and biological interactions of pyrazolo[1,5-a]pyrimidines, various heteroatoms and conjugated systems are often incorporated into the scaffold. nih.govmdpi.com This is frequently achieved by introducing heterocyclic and aromatic substituents at the peripheral positions, particularly C2, C5, and C7. nih.govsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. rsc.orgnih.gov For example, starting from a 5-chloro or 7-chloro pyrazolo[1,5-a]pyrimidine intermediate, various aryl and heteroaryl groups, including conjugated systems like indole (B1671886) and benzimidazole (B57391), can be introduced. nih.govmdpi.com The synthesis of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives has been reported as a strategy to create potent enzyme inhibitors. nih.gov Similarly, a library of derivatives bearing different benzimidazole groups at the C5 position has been developed. mdpi.com

The incorporation of other heteroaromatic systems, such as pyridine (B92270), has also been explored. semanticscholar.org Ligands like 7-phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine and its substituted analogs have been synthesized by reacting the appropriate enone with 3-aminopyrazole. semanticscholar.org Furthermore, conjugated alkynyl groups have been introduced at the C2 position using Pd/C-Cu catalyzed alkynylation methodologies, demonstrating the versatility of post-functionalization strategies to create complex and conjugated pyrazolo[1,5-a]pyrimidine systems.

Biological and Pharmacological Research of Pyrazolo 1,5 a Pyrimidine 5,7 4h,6h Dione Analogues

Antineoplastic and Cytotoxic Activities

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown promising anticancer properties. ekb.eg They are recognized as a significant class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, which is crucial in targeted cancer therapy. nih.govrsc.org The versatility of the pyrazolo[1,5-a]pyrimidine core allows for structural modifications that can lead to compounds with enhanced biological activity. nih.gov

Analogues of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov

One notable pyrazolo[1,5-a]pyrimidine-derived compound, BS-194, exhibited potent antiproliferative activity across 60 different cancer cell lines, with a mean GI₅₀ of 280 nmol/L. nih.govresearchgate.net Other synthesized pyridopyrazolo[1,5-a]pyrimidines were tested in vitro against MCF-7, HepG2, and HCT-116 cancer cell lines, showing their cytotoxic potential. researchgate.net Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have displayed potent anticancer activity against HCT-116, PC-3, and Hep-G2 human cancer cell lines. ekb.eg

Cancer Cell LineCancer TypeObserved Activity
A549Lung CarcinomaAntiproliferative
HepG2Hepatocellular CarcinomaCytotoxic
HCT-116Colorectal CarcinomaCytotoxic
MCF-7Breast AdenocarcinomaCytotoxic
PC-3Prostate CancerAnticancer

The anticancer effects of pyrazolo[1,5-a]pyrimidine analogues are attributed to several mechanisms, primarily centered around the inhibition of key proteins involved in cell cycle regulation and signal transduction. nih.gov

A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell proliferation and gene expression. nih.govresearchgate.net Abnormal CDK activity is a common feature in cancer, making them attractive therapeutic targets. nih.gov

The compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, was identified as a selective and potent inhibitor of several CDKs. nih.govresearchgate.net Its inhibitory activity is detailed in the table below.

CDKIC₅₀ (nmol/L)
CDK23
CDK130
CDK530
CDK990
CDK7250

This inhibition of CDKs leads to the suppression of phosphorylation of their substrates, such as the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II, ultimately resulting in cell cycle arrest. nih.govresearchgate.net Other pyrazolo[1,5-a]pyrimidine derivatives have also been reported as effective inhibitors of CDKs. researchgate.net

In addition to CDK inhibition, pyrazolo[1,5-a]pyrimidine analogues have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov Treatment with these compounds can lead to a cell cycle block in the S and G₂/M phases. nih.govresearchgate.net

For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates have been shown to activate the p53 signaling pathway, a key regulator of apoptosis, in neuroblastoma cells. nih.gov This activation leads to an increase in the expression of pro-apoptotic genes like p21 and Bax, and a decrease in anti-apoptotic proteins such as Bcl2, ultimately triggering the apoptotic pathway. nih.gov These conjugates also cause G2/M cell cycle arrest. nih.gov

Tropomyosin receptor kinases (Trks) are another important target for anticancer drug development. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine nucleus is a prominent scaffold for the development of Trk inhibitors. nih.govresearchgate.net Certain derivatives have shown potent inhibitory activity against TrKA. nih.gov For instance, compounds have been developed with IC₅₀ values for TrKA in the nanomolar range. nih.gov

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is often overactive in cancer. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR inhibitors. rsc.org These compounds can act as ATP-competitive inhibitors, targeting the EGFR kinase domain and showing promise in the treatment of cancers like non-small cell lung cancer (NSCLC). nih.govrsc.org While some pyrazolo[3,4-d]pyrimidine derivatives have shown potent EGFR inhibitory activity, the development of pyrazolo[1,5-a]pyrimidine-based EGFR inhibitors is an ongoing area of research. nih.govsemanticscholar.orgtandfonline.com

Investigated Mechanisms of Antineoplastic Action

Topoisomerase-I Inhibition

Research into the application of pyrazolo[1,5-a]pyrimidine derivatives has extended to their potential as anticancer agents through the inhibition of critical enzymes in cancer cell proliferation. While specific studies focusing solely on this compound's direct inhibition of Topoisomerase-I are not extensively detailed in the provided context, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for its anticancer properties, which often involves targeting enzymes like topoisomerases.

Histone Demethylase Inhibition

Analogues of the pyrazolo[1,5-a]pyrimidine-7(4H)-one scaffold have been identified as potent and selective inhibitors of histone demethylases, specifically the KDM5 family. nih.govgoogle.com Through structure- and property-based design, researchers have optimized lead compounds to generate inhibitors with improved cellular potency. nih.gov For instance, one optimized compound demonstrated an EC50 of 0.34μM for H3K4Me3 in PC9 cells. nih.gov This line of research has produced orally bioavailable KDM5 inhibitors suitable for in vivo studies, highlighting the therapeutic potential of this scaffold in epigenetic regulation and cancer therapy. nih.govresearchgate.net Further research has led to the discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives as a new class of inhibitors for histone lysine (B10760008) demethylase 4D (KDM4D), with the most potent compound showing an IC50 value of 0.41±0.03μM. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to inhibit Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune disorders. mdpi.comresearchgate.net While direct reference to this compound is limited, related pyrimidine (B1678525) and fused pyrimidine structures have been central to the development of potent BTK inhibitors. For example, pyridine (B92270) carboxamides with a similar structural backbone have shown excellent enzymatic and cellular inhibitory activity against BTK, with IC50 values as low as 0.6 nM. mdpi.com The development of both irreversible and reversible BTK inhibitors based on various heterocyclic scaffolds, including pyrrolo[2,3-d]pyrimidines and thieno-pyrimidines, underscores the importance of the pyrimidine core in designing selective and effective BTK inhibitors. mdpi.com

Antimicrobial Properties

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant antimicrobial activity against a range of pathogens. researchgate.neteijppr.com This includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. researchgate.neteijppr.com The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications that can enhance its antimicrobial efficacy. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Numerous studies have confirmed the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov Certain analogues have exhibited potent activity against both Gram-positive and Gram-negative bacterial strains. nih.gov For example, specific pyrazolo[1,5-a]pyrimidine derivatives have recorded minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and between 0.062 and 0.50 µg/mL against Gram-negative isolates. nih.gov In another study, a particular derivative, compound 3i, showed notable antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with a zone of inhibition of 23.0±1.4 mm and a MIC of 312 μM. researchgate.net

Antifungal Activity

The antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives have also been a subject of investigation. eijppr.comnih.gov Research has shown that certain synthesized compounds from this class exhibit promising activity against various fungal strains. nih.gov For instance, some 6,7-diarylpyrazolo[1,5-a]pyrimidines have been effective in inhibiting the growth of phytopathogenic fungi. researchgate.net Specifically, compound 4j inhibited the growth of Alternaria solani with an IC50 value of 17.11 μg/mL, while compound 4h was active against Cytospora sp. and Fusarium solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. researchgate.net Another study found that a pyrazolo[1,5-a]pyrimidine derivative exhibited potent in vitro antifungal activity with a MIC of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. researchgate.net

Antitubercular Efficacy

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents. acs.orgnih.gov High-throughput screening has identified compounds with this core structure that exhibit potent activity against Mycobacterium tuberculosis (Mtb). acs.orgnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize this scaffold, leading to analogues with significantly improved antitubercular activity and low cytotoxicity. acs.orgresearchgate.net

For instance, a series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues were identified as potent bactericidal agents against M. tuberculosis. plos.org These compounds were shown to interfere with the production of trehalose (B1683222) dimycolate by targeting the essential MmpL3 gene. plos.org In vivo studies in an acute murine TB model demonstrated that these compounds could significantly reduce the bacterial load in the lungs. plos.org Similarly, the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have yielded compounds with nanomolar MIC values against both drug-susceptible and multidrug-resistant Mtb strains. nih.gov

Activity Against Mycobacterium tuberculosis (Mtb)

Analogues of the pyrazolo[1,5-a]pyrimidine class have been identified as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. High-throughput screening has pinpointed the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a promising starting point for antitubercular drug discovery.

A focused library of these analogues was synthesized and evaluated, revealing several key structure-activity relationships. This exploration led to the development of compounds with substantial improvements in activity against Mtb. The most effective of these compounds demonstrated low cytotoxicity and maintained their activity against Mtb within macrophages, a crucial aspect for treating tuberculosis. biorxiv.org

Notably, another related series, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), also showed potent bactericidal efficacy against M. tuberculosis. nih.gov

Compound SeriesTargetKey FindingsReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosis (whole-cell)Identified through HTS; optimized analogues show improved potency and low cytotoxicity. biorxiv.org
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs)Mycobacterium tuberculosisDemonstrated potent bactericidal activity. nih.gov

Mechanisms of Antitubercular Action (e.g., Rv1751 modulation, interference with iron homeostasis)

The mechanisms by which pyrazolo[1,5-a]pyrimidine analogues exert their antitubercular effects have been a subject of detailed investigation. For one series of potent pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was not linked to common mechanisms like inhibition of cell-wall or isoprene (B109036) biosynthesis. Instead, resistance was conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. This enzyme was found to promote the catabolism of the compound through hydroxylation, effectively inactivating the drug. This finding highlights Rv1751 as a key component in the mechanism of action for this specific class of inhibitors. biorxiv.orgrsc.org

While some compounds sharing the pyrazolo[1,5-a]pyrimidine core have been shown to interfere with iron homeostasis in mycobacteria, this was not the mechanism for the Rv1751-associated series. biorxiv.orgrsc.org Separately, other related antitubercular agents, such as the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, were found to interfere with the production of trehalose dimycolate by targeting the essential MmpL3 gene. nih.gov

Anti-inflammatory Effects

The pyrazolo[1,5-a]pyrimidine scaffold is present in compounds that exhibit a range of pharmacological properties, including anti-inflammatory activity. nih.gov Research into related fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, has identified compounds with significant anti-inflammatory potential. Molecular modeling studies suggest these compounds may exert their effects by binding to and inhibiting mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in inflammatory pathways.

Antiviral Potentials

The broad biological activity of the pyrazolo[1,5-a]pyrimidine core extends to antiviral applications. nih.gov Analogues have been investigated for their ability to inhibit key viral enzymes, demonstrating the versatility of this chemical scaffold.

Derivatives based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, have been identified as a novel class of inhibitors targeting the ribonuclease H (RNase H) activity associated with the HIV-1 reverse transcriptase (RT) enzyme. The RT enzyme is crucial for converting the viral RNA genome into DNA, and its RNase H function is essential for this process.

In one study, a series of these compounds were evaluated, leading to the identification of catechol derivatives that inhibited the HIV-1 RNase H function in the low micromolar range. These compounds were selective, showing no significant inhibition of the RT-associated polymerase activity. Molecular modeling suggested that these inhibitors bind to an allosteric site on the enzyme, providing a new avenue for the design of future HIV-1 RNase H inhibitors.

Compound ScaffoldViral TargetMechanism of ActionKey FindingsReference
1,2,4-Triazolo[1,5-a]pyrimidineHIV-1 Reverse Transcriptase (RT)Allosteric inhibition of the associated Ribonuclease H (RNase H) activity.Catechol derivatives showed selective inhibition in the low micromolar range. wisdomlib.org

The antiviral potential of pyrazolo[1,5-a]pyrimidines has also been explored in the context of SARS-CoV-2. Rather than directly inhibiting the 3CL protease (3CLpro), research has shown that these compounds can act through host-directed therapy. Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of host protein kinases, such as casein kinase 2 (CSNK2), which the virus hijacks for its replication. By inhibiting a host factor essential for viral processes, these compounds can effectively block the replication of SARS-CoV-2 and other beta-coronaviruses. This host-directed approach offers the advantage of a higher barrier to the development of viral resistance.

Central Nervous System (CNS) Activities (e.g., Sedative, Anxiolytic)

The pyrazolo[1,5-a]pyrimidine core is the foundation for a class of drugs with sedative and anxiolytic (anti-anxiety) effects. These compounds are often grouped with "nonbenzodiazepines" because they produce effects similar to benzodiazepines but have a distinct chemical structure. Marketed drugs based on this scaffold are primarily used to treat insomnia.

Behavioral studies in animal models have been conducted to investigate the anxiolytic potential of these compounds. While some tests have yielded positive results for anti-anxiety effects, others have been inconclusive. Receptor binding studies indicate that these pyrazolo[1,5-a]pyrimidine analogues interact with a low-affinity receptor site that is distinct from the benzodiazepine (B76468) binding site on the GABA-A receptor, confirming their different mechanism of action.

Analgesic Properties

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential analgesic properties. bsu.edu.eg Some compounds within this class have demonstrated significant anti-inflammatory and analgesic activities, comparable to established drugs like ketorolac. bsu.edu.eg The mechanism of action for these analgesic effects is often linked to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX). bsu.edu.eg For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-inflammatory effects, which are believed to contribute to their analgesic properties. bsu.edu.eg

Research has also explored the role of pyrazolo[1,5-a]pyrimidine derivatives as modulators of calcium channels, which are implicated in pain signaling pathways. google.com Specifically, Cav2.2 calcium channels are known to be involved in the transmission of pain signals, and compounds that block these channels have shown antinociceptive effects in animal models of chronic pain. google.com While direct studies on this compound itself are limited in this context, the broader class of pyrazolo[1,5-a]pyrimidines shows promise for the development of novel analgesic agents. bsu.edu.eggoogle.com

Other Enzyme Inhibitory Activities

Analogues of this compound have been found to inhibit a variety of enzymes, indicating their potential as therapeutic agents for a range of conditions. researchgate.netnih.govrsc.org These compounds have shown inhibitory activity against protein kinases, phosphodiesterases, and other enzymes involved in cellular signaling and metabolic pathways. researchgate.netnih.govrsc.org

A series of pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent inhibitors of phosphodiesterase 2A (PDE2A). researchgate.net PDE2A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. researchgate.net Inhibition of PDE2A can lead to an increase in intracellular cyclic nucleotide levels, which has been proposed as a therapeutic strategy for cognitive impairment in neuropsychiatric and neurodegenerative disorders. researchgate.net

One study described the discovery of a novel series of pyrazolo[1,5-a]pyrimidine derivatives that were structurally distinct from previous PDE2A inhibitors. researchgate.net Through medicinal chemistry efforts, a lead compound, N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was identified. This compound demonstrated robust increases in cGMP levels in the rat brain and attenuated memory deficits in a passive avoidance task. researchgate.net These findings support the potential of PDE2A inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold for enhancing cognitive performance. researchgate.net

Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.gov A class of compounds featuring a pyrazolo[1,5-a]pyrimidine core has been investigated as inhibitors of this enzyme. nih.gov Notably, these compounds have been explored as "aldose reductase differential inhibitors" (ARDIs). nih.gov This means they can modulate the enzyme's activity differently depending on the substrate, with the goal of targeting diabetic complications while preserving the enzyme's detoxifying functions. nih.gov

One study identified 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a promising ARDI. researchgate.netunipi.it This compound was found to be more effective at inhibiting the reduction of glucose and glutathione (B108866) conjugates of toxic aldehydes compared to the reduction of other toxic aldehydes. nih.gov This differential inhibition is a significant finding, as it suggests a more targeted therapeutic approach for diabetic complications. nih.gov

A novel series of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated as antagonists of the Neuropeptide Y1 receptor (NPY Y1R). nih.gov The NPY system is involved in regulating various physiological functions, including food intake and blood pressure. opnme.com Antagonism of the Y1 receptor has been explored as a potential therapeutic strategy for conditions such as obesity. nih.gov

In one study, compound 2f (CP-671906) from this series was shown to inhibit NPY-induced increases in blood pressure and food intake in rat models. nih.gov Oral administration of this compound led to a modest but statistically significant reduction in food intake. nih.gov These findings suggest a potential role for pyrazolo[1,5-a]pyrimidine-based Y1R antagonists in the regulation of feeding behavior. nih.gov

Antioxidant Activity

Several studies have investigated the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnanobioletters.com These compounds have demonstrated the ability to scavenge free radicals and exhibit antioxidant effects in various in vitro assays. nih.gov

One study evaluated a series of pyrazolo[1,5-a]pyrimidine-based compounds for their total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and ABTS radicals. nih.gov Several compounds displayed good to potent bioactivity, with compound 3l exhibiting the highest antioxidant and free radical scavenging activities. nih.gov Its total antioxidant capacity was measured at 83.09 mg gallic acid/g, and its iron-reducing power was 47.93 µg/ml. nih.gov

Another study synthesized new pyrazole (B372694) analogs incorporating a phenylsulfonyl moiety and screened them for antioxidant activity. nanobioletters.com It was found that compounds containing a phenolic group or bearing sulfur and nitrogen atoms showed high antioxidant activity. nanobioletters.com These compounds were effective in inhibiting the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com

Data Tables

Table 1: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Derivative 3l

Assay Result
Total Antioxidant Capacity (TAC) 83.09 mg gallic acid/g
Iron-Reducing Power (IRP) 47.93 µg/ml
DPPH Radical Scavenging 18.77 µg/ml
ABTS Radical Scavenging 40.44%

Data from a study evaluating the in vitro enzymatic activities of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine 5,7 4h,6h Dione Derivatives

Impact of Substituent Modifications on Biological Activity and Potency

A focused library of compounds was synthesized to explore the effects of substituents at the R¹, R², and R³ positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.gov Key findings from this research include:

R¹ Position: Modification at this position on the pyrazole (B372694) ring significantly influenced activity. Small, electron-withdrawing groups were found to be favorable. researchgate.net For instance, derivatives with a methyl group at the R¹ position showed notable improvement in activity compared to the initial hit compound. researchgate.net

R² Position: Substitutions at the R² position of the pyrimidine (B1678525) ring also played a critical role. The presence of a small hydrophobic group, such as a methyl group, was found to be beneficial for activity. nih.gov

R³ Position: The nature of the substituent at the R³ position on the pyrazole ring was a major determinant of potency. Aromatic rings, such as phenyl or substituted phenyl groups, were commonly incorporated. For example, the compound designated P19, featuring a 4-chlorophenyl group at R³, showed a significant improvement in antitubercular activity. nih.gov In contrast, replacing the phenyl ring with bulky groups like cyclohexylmethyl or morpholinomethyl was detrimental to activity. researchgate.net

The following table summarizes the SAR findings for selected pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against M. tuberculosis H37Rv.

CompoundMIC (μM)
1 (Hit) HCH₃Phenyl12.5
P18 HCH₃4-Fluorophenyl6.25
P19 HCH₃4-Chlorophenyl1.56
P24 CH₃CH₃4-Chlorophenyl0.78
P9 HCH₃Cyclohexylmethyl> 50

In the context of protein kinase inhibition, SAR studies have revealed different structural requirements. For inhibitors of Tropomyosin Receptor Kinase (Trk), the pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is essential for binding. mdpi.com The addition of a morpholine (B109124) group improved selectivity, while fluorine incorporation enhanced interactions with specific amino acid residues. mdpi.com Similarly, for Pim-1 kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold itself was found to interact selectively with the target. nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model describes the essential structural features required for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrimidine derivatives, these features vary depending on the target class.

For antitubercular activity, the key pharmacophoric elements of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have been explored. nih.govnih.gov The core heterocyclic system is a fundamental feature. The ability to act as a hydrogen bond donor is also important, as methylation of the nitrogen atom in the pyrimidinone ring (N-methylation), which removes its hydrogen bond donor capability, resulted in a loss of activity. nih.govacs.org

In the realm of kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold often acts as an ATP-competitive inhibitor, meaning it mimics ATP and binds to the ATP-binding pocket of the kinase. rsc.orgnih.gov Key pharmacophoric features for kinase inhibitors include:

Hinge-Binding Motif: The pyrazolo[1,5-a]pyrimidine core is crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com For example, in Trk inhibitors, the N1 atom of the scaffold forms a hydrogen bond with the amino acid Met592. mdpi.com

Hydrophobic Pockets: Substituents on the scaffold are positioned to occupy various hydrophobic pockets within the ATP-binding site. Aromatic rings at the R³ position, for instance, can form favorable hydrophobic interactions. mdpi.com

Solvent-Exposed Region: Certain positions on the scaffold can be modified with groups that extend into the solvent-exposed region. This can be leveraged to improve physicochemical properties like solubility without disrupting key binding interactions. mdpi.com

Tautomeric Forms and Their Biological Implications

Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and its analogs, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and different tautomers can exhibit distinct biological activities because they may interact with their biological targets in unique ways. nih.govacs.org

For the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, three plausible tautomeric structures have been identified. nih.govacs.org A key study successfully determined the dominant tautomeric form in the crystalline state using single-crystal X-ray diffraction. nih.govacs.org The analysis confirmed the prevalence of the 4a tautomer (the keto form), characterized by a distinct C=O double bond in the pyrimidinone ring. nih.gov

The biological significance of tautomerism was demonstrated through the synthesis of methylated analogs, which "lock" the molecule into a specific tautomeric form. nih.govacs.org

O-methylation: An O-methylated derivative was synthesized, constraining the structure to the enol tautomer (4b form). This compound showed a complete loss of antitubercular activity. nih.govacs.org

N-methylation: An N-methylated analog was also prepared, which is confined to the keto tautomer (4a form). nih.govacs.org However, this modification also removes the hydrogen bond donating capacity of the N-H group, and this derivative was also found to be inactive. nih.govacs.org

These findings strongly suggest that the specific keto tautomeric form (4a) and the presence of the N-H hydrogen bond donor are crucial for the antitubercular activity of this class of compounds. nih.gov This highlights the importance of considering tautomerism in the design of new pyrazolo[1,5-a]pyrimidine-based therapeutic agents.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules. These methods have been applied to various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to explore their structure-property relationships.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. Studies on pyrazolo[1,a]pyrimidine derivatives have employed DFT to understand their regioselectivity, reactivity, and electronic properties. For instance, DFT calculations at the B3LYP/6-31G level were utilized to determine the optimized structures, and electronic properties of novel D-π-A type pyrazolo[1,5-a]pyrimidine-based molecules. mdpi.com These studies help in predicting the most stable conformations and understanding the effect of different substituents on the pyrazolo[1,5-a]pyrimidine core. The calculations can also elucidate reaction mechanisms, as demonstrated in studies on the regioselectivity of reactions involving this scaffold.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net

For a series of D-π-A type pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations revealed that the HOMO is primarily localized on the donor group, while the LUMO is distributed over the acceptor pyrazolo[1,5-a]pyrimidine core and the π-spacer. mdpi.com This separation of frontier molecular orbitals is characteristic of charge-transfer compounds. The calculated HOMO/LUMO energy levels and the corresponding energy gaps for three such isomers are presented in the table below. A smaller HOMO-LUMO gap generally suggests a higher reactivity of the molecule. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
PY1-4.19-2.022.17
PY2-4.30-1.932.37
PY3-4.35-1.922.43

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

While specific MEP maps for Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione were not found, studies on related pyrazolo[3,4-d]pyrimidine derivatives show that the electron densities are typically low near hydrogen atoms (blue regions), making them susceptible to nucleophilic attack. researchgate.net Conversely, regions with high electron density (yellow and green) are found in the inner surface of the molecule due to the presence of heteroatoms, indicating sites for potential electrophilic attack. researchgate.net For pyrazoline derivatives, MEP maps have been used to gain insights into the charge distribution and reiterate the interaction profiles of the ligands. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. These methods are widely used in drug discovery to understand the molecular basis of ligand-protein interactions.

Molecular docking studies on various pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential to interact with a range of biological targets. These interactions are crucial for their observed biological activities. For instance, derivatives of this scaffold have been shown to form key interactions with protein kinases, which are important targets in cancer therapy. nih.gov

A common interaction observed is the formation of hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core and amino acid residues in the hinge region of kinases. For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold has been predicted to form a hydrogen bond with the backbone of the Met592 residue in Tropomyosin receptor kinase A (TrkA). mdpi.com Additionally, substituents on the core can form further interactions; for example, a morpholine (B109124) group can enhance selectivity by minimizing off-target effects, and fluorine atoms can improve interactions with residues like Asn655. mdpi.com Hydrophobic interactions also play a significant role in the binding of these compounds. rsc.org

The predicted binding modes from docking studies provide a static picture of how a ligand fits into the active site of a protein. For pyrazolo[1,5-a]pyrimidine derivatives, these predictions have been instrumental in structure-activity relationship (SAR) studies.

In the case of Dipeptidyl peptidase-4 (DPP-4) inhibitors, docking studies have shown that the pyrazolo[1,5-a]pyrimidine core typically interacts with the S1 pocket of the enzyme, while substituted aromatic rings can extend into the sub-S1 pocket. researchgate.net For inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a crucial hydrogen bond is often predicted between a morpholine substituent on the pyrazolo[1,5-a]pyrimidine ring and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com For Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the pyrazolo[1,5-a]pyrimidine derivatives are predicted to fit within the ATP binding cleft, with the core heterocyclic ring overlapping with the adenine (B156593) group of ATP. rsc.org These predicted binding modes are often stabilized by a combination of hydrogen bonds and hydrophobic contacts. rsc.org

In silico methods serve as a powerful tool in modern drug discovery, enabling the early prediction of a compound's pharmacokinetic and toxicological properties. For the this compound scaffold and its analogs, computational studies have been instrumental in forecasting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as potential toxicity risks. These predictive studies help in prioritizing compounds for further experimental evaluation. semanticscholar.orgresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Computational ADME predictions for various Pyrazolo[1,5-a]pyrimidine derivatives have been conducted to assess their drug-like properties. nih.govelsevier.comresearchgate.net These studies often involve the calculation of various physicochemical and pharmacokinetic parameters. For instance, a series of novel Pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ADME properties, with many compounds demonstrating favorable predicted profiles. elsevier.com

Plasma Clearance Prediction

Efforts to develop Pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents have included the prediction of their plasma clearance. In a study focused on identifying neuropeptide Y1 receptor antagonists, a series of Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated. nih.gov Despite achieving high binding affinity and selectivity, the search for analogs with low plasma clearance in rats proved to be challenging. nih.gov This highlights the importance of early plasma clearance prediction in guiding the optimization of lead compounds.

One particular compound from this series, 2f (CP-671906) , underwent further investigation. nih.gov While specific predicted clearance values were not detailed in the provided information, the study noted that efforts to discover analogs with low plasma clearance were unsuccessful, suggesting that the scaffold may be prone to rapid elimination. nih.gov

P-glycoprotein (P-gp) Efflux Assessment

P-glycoprotein (P-gp) is a well-known efflux transporter that can significantly impact the bioavailability and central nervous system penetration of drugs. The assessment of P-gp efflux is therefore a critical component of in silico ADME profiling. In the same study of Pyrazolo[1,5-a]pyrimidine derivatives as neuropeptide Y1 receptor antagonists, the potential for P-gp efflux was also a key consideration. nih.gov The researchers were unsuccessful in identifying close analogs with minimal P-gp efflux in mice, indicating that this is a potential liability for this class of compounds. nih.gov

The following table summarizes the P-gp efflux assessment for a representative compound from the series.

Compound IDSpeciesP-gp Efflux Assessment Outcome
2f (CP-671906) and analogs MouseUnsuccessful in finding analogs with minimal P-gp efflux. nih.gov

Toxicity Risk Profiling

The computational evaluation of toxicity is a crucial step in deprioritizing compounds that are likely to have safety issues. For Pyrazolo[1,5-a]pyrimidine derivatives, in silico toxicity predictions have been part of their broader computational assessment. semanticscholar.orgresearchgate.net These predictions often involve screening for potential carcinogenicity, mutagenicity, and other adverse effects.

Spectroscopic and Crystallographic Characterization in a Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the study of pyrazolo[1,5-a]pyrimidine systems, ¹H NMR spectra help identify the protons attached to the core structure and its substituents. For instance, the chemical shifts and coupling constants of protons on the pyrimidine (B1678525) and pyrazole (B372694) rings are characteristic of their positions. Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule, including the carbonyl carbons characteristic of the dione (B5365651) structure.

Detailed NMR data has been reported for various derivatives. For example, the analysis of 3,5-Diphenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione provided clear spectral signals corresponding to its complex structure. acs.org The proton NMR spectrum showed a singlet at 12.0 ppm, indicative of an NH proton, alongside a series of multiplets between 7.26 and 7.77 ppm corresponding to the phenyl ring protons. acs.org

¹H NMR Spectral Data for 3,5-Diphenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Chemical Shift (δ) ppm Multiplicity Assignment
12.0 s 1H
7.77 s 2H
7.64 d, J = 7.2 Hz 2H
7.55 m 3H
7.43 t, J = 7.4 Hz 2H
7.26 t, J = 7.4 Hz 1H

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz. Data sourced from acs.org.

Furthermore, ¹³C NMR data for other substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones reveal characteristic peaks for carbonyl groups and aromatic carbons, confirming the integrity of the fused ring system. acs.org Two-dimensional NMR techniques, such as COSY and HETCOR, have also been employed to unambiguously assign all proton and carbon resonances, which is particularly useful for distinguishing between isomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the context of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and its derivatives, IR analysis is crucial for confirming the presence of carbonyl (C=O) and amine (N-H) groups, which are defining features of the dione structure.

The IR spectra of related compounds, such as pyrazolo[1,5-c]pyrimidinethiones and pyrimidinones, show characteristic absorption bands. For the ketone analogues, a strong carbonyl stretching band is typically observed in the region of 1702-1756 cm⁻¹. journalagent.com In contrast, thione derivatives exhibit a thiocarbonyl absorption at 1025-1192 cm⁻¹. journalagent.com For compounds containing N-H bonds, stretching bands are observed in the region of 3100-3400 cm⁻¹. journalagent.com

For example, the IR spectrum of a 5-p-Bromophenyl-3-nitro-2-phenyl-6H-pyrazolo [1,5-c] pyrimidin-7-one showed characteristic bands for the NH group (3373-3380 cm⁻¹), the C=O group (1760-1769 cm⁻¹), and the C=N bond (1510-1635 cm⁻¹). journalagent.com

Characteristic IR Absorption Bands for Related Pyrazolo[1,5-c]pyrimidin-7-one Derivatives

Wavenumber (cm⁻¹) Functional Group
3373-3380 N-H stretch
1760-1769 C=O stretch
1510-1635 C=N stretch
1460-1465 Pyrimidine C=C stretch

Data sourced from journalagent.com.

These values provide a reference for the expected absorption ranges for the functional groups within the this compound core.

Mass Spectrometry (MS) for Molecular Formula Confirmation (e.g., LRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides essential confirmation of the molecular formula and can offer clues about the structure through fragmentation patterns.

Both low-resolution mass spectrometry (LRMS) and high-resolution mass spectrometry (HRMS) are utilized in the characterization of pyrazolo[1,5-a]pyrimidine derivatives. Electrospray ionization (ESI) is a common technique used to generate ions for analysis. For one derivative, LRMS analysis using ESI showed a molecular ion peak at m/z 316 [M+H]⁺, which confirmed its molecular weight. acs.org HRMS provides a more precise mass measurement, allowing for the determination of the molecular formula with high confidence.

The molecular formula of the parent this compound is C₆H₅N₃O₂, corresponding to a molecular weight of 151.12 g/mol . chemicalbook.com Mass spectrometric analysis would be expected to show a prominent ion peak corresponding to this mass, confirming the identity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

For the pyrazolo[1,5-a]pyrimidine scaffold, X-ray crystallography has been crucial for confirming tautomeric forms and the regioselectivity of synthesis. nih.govnih.gov For instance, the structure of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative was unambiguously confirmed by single-crystal X-ray analysis, which helped to elucidate the exact tautomeric structure present in the solid state. nih.gov

In a study on antitubercular agents, a crystal of a pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue was analyzed. acs.org The data were collected at a low temperature (100 K) using a Bruker D8 QUEST system with Cu Kα radiation. The resulting structural solution confirmed the connectivity and stereochemistry of the molecule, providing invaluable information for understanding its structure-activity relationships. acs.org Such analyses are critical for validating the structures of novel compounds within this chemical class. researchgate.net

Emerging Applications and Future Research Directions

Pyrazolo[1,5-A]pyrimidine-Based Fluorophores for Optical Applications

Pyrazolo[1,5-a]pyrimidines have emerged as a noteworthy class of organic fluorophores, presenting a compelling alternative to conventional dyes like BODIPY, rhodamine, and coumarin. nih.govlupinepublishers.com These compounds are recognized for their rigid and highly planar core, which are crucial characteristics for optoelectronic applications. lupinepublishers.com Their synthetic versatility allows for easy functionalization, enabling the tuning of their photophysical properties. nih.govrsc.org

A key advantage of pyrazolo[1,5-a]pyrimidine-based fluorophores is the ability to modify their absorption and emission characteristics by introducing different functional groups. nih.gov For instance, the incorporation of electron-donating groups (EDGs) at position 7 of the fused ring has been shown to enhance both absorption and emission intensities. nih.govrsc.orgresearchgate.net This tunability allows for the rational design of fluorophores with specific desired properties. nih.gov Research has demonstrated that these compounds can exhibit high quantum yields in various solvents, excellent photostability, and significant solid-state emission intensities, making them suitable for a range of optical applications, including chemosensors and biological imaging. nih.govlupinepublishers.comrsc.org For example, a pyrazolo[1,5-a]pyrimidine-triphenylamine hybrid system has been utilized to study lipid content in cancer cells due to its environment-sensitive emission properties. lupinepublishers.com

Table 1: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines

Compound Substituent at Position 7 Molar Absorptivity (ε) (M⁻¹ cm⁻¹) Fluorescence Quantum Yield (Φf)
4a 4-Pyridyl Not Specified 0.18 (Solid State)
4b 2,4-Dichlorophenyl Not Specified Not Specified
4d Phenyl Not Specified Not Specified
4e 4-Methoxyphenyl 20,593 0.97
Generic Electron-Withdrawing Group (EWG) Low Low
Generic Electron-Donating Group (EDG) High High

Data sourced from a comprehensive theoretical-experimental study. nih.govresearchgate.net

Applications in Dye Chemistry (e.g., Disperse Dyes)

The structural characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold make it a valuable chromophore for the development of new dyes. Specifically, derivatives have been synthesized and investigated as monoazo disperse dyes. researchgate.net These dyes are notable for their applications in coloring synthetic fibers like polyester. The synthesis often involves coupling reactions to introduce an azo group, which is a key component of many colorants. The resulting pyrazolo[1,5-a]pyrimidine disperse dyes exhibit properties that make them suitable for industrial dyeing processes, including good fastness and the ability to be finely dispersed in an aqueous medium. researchgate.net

Role in Material Science due to Photophysical Properties

In material science, the significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are being actively explored. nih.gov Their rigid, planar structure and tunable electronic properties make them candidates for advanced materials. lupinepublishers.commdpi.com One of the promising applications is in the field of perovskite solar cells (PSCs), where they have been investigated as hole-transporting materials (HTMs). mdpi.com

Donor-π-Acceptor (D-π-A) type small molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core have been designed and synthesized. mdpi.com These materials have demonstrated suitable energy levels, high thermal stability (with decomposition temperatures above 400 °C), and the ability to form stable molecular glasses, which is beneficial for creating uniform thin films in electronic devices. mdpi.com The position of functionalization on the pyrazolo[1,5-a]pyrimidine core significantly influences the material's properties, including hole mobility. mdpi.com Devices fabricated using these novel materials as HTMs have shown power conversion efficiencies comparable to the standard material, Spiro-OMeTAD, along with improved stability, highlighting their potential in next-generation photovoltaics. mdpi.com

Prospects for Drug Discovery and Development Based on Pyrazolo[1,5-A]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. bohrium.com This has led to its extensive investigation in drug discovery, with derivatives showing a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. bohrium.com

A particularly significant area of research is the development of protein kinase inhibitors for cancer therapy. nih.gov Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. nih.gov Pyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), EGFR, B-Raf, and MEK. nih.govekb.eg The versatility of the scaffold allows for structural modifications to enhance potency and selectivity for specific kinase targets. nih.gov Several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have progressed to clinical trials, and some have received regulatory approval for treating different types of cancer. nih.govmdpi.com For example, Larotrectinib and Entrectinib, which feature this core structure, are approved drugs for treating NTRK fusion-positive cancers. mdpi.com

Table 2: Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

Therapeutic Area Target / Activity Reference
Oncology Protein Kinase Inhibitors (CDK, EGFR, B-Raf, MEK, Trk) nih.govmdpi.com
Oncology TTK Inhibitors (e.g., CFI-402257) nih.gov
Inflammation Anti-inflammatory Agents bohrium.com
Infectious Diseases Anti-infectious Agents bohrium.com
Central Nervous System CNS Agents bohrium.com

This table highlights some of the key areas where the pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise.

Advancements in Green Chemistry for Sustainable Synthetic Pathways

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed towards developing green synthetic methods for pyrazolo[1,5-a]pyrimidines. These approaches aim to improve efficiency, reduce waste, and use more environmentally benign reagents and conditions. bme.hu

Microwave-assisted synthesis has emerged as a valuable tool, offering faster reaction times, higher yields, and a reduced environmental footprint compared to conventional heating methods. rsc.orgnih.gov Researchers have also explored the use of green reaction media, such as polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DES), which are less toxic and more sustainable alternatives to traditional organic solvents. researchgate.netias.ac.in Furthermore, one-pot cyclization and multicomponent reactions are being developed to streamline the synthesis process, minimizing the number of steps and the amount of waste generated. nih.govnih.govbme.hu Studies evaluating the green chemistry performance of these synthetic routes have shown high reaction mass efficiency (RME), indicating that a larger proportion of the mass of the reactants is incorporated into the final product. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The core scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with dicarbonyl equivalents (e.g., activated alkynes, β-ketoesters). For example, ultrasound-assisted reactions in aqueous ethanol with KHSO₄ as a catalyst achieve yields >75% under mild conditions (40–60°C, 1–2 hours) . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is recommended for purification .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized spectroscopically, and what key spectral markers distinguish substituent effects?

  • Methodological Answer :

  • ¹H NMR : The pyrimidine ring protons (H-5 and H-7) appear as singlets between δ 6.5–7.5 ppm. Substituents at C-3 or C-6 alter splitting patterns due to anisotropic effects .
  • ¹³C NMR : The carbonyl carbons (C-5 and C-7) resonate at δ 160–170 ppm. Electron-withdrawing groups (e.g., Cl at C-3) deshield adjacent carbons by 3–5 ppm .
  • IR : Strong C=O stretches at 1680–1720 cm⁻¹ confirm the dione structure .

Q. What in vitro assays are used to evaluate the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives, and how are IC₅₀ values interpreted?

  • Methodological Answer : The MTT assay is standard for cytotoxicity screening. Cells (e.g., MCF-7 or HCT-116) are treated with serial dilutions (1–100 μM) for 48–72 hours. IC₅₀ values <10 μM indicate high potency. For example, chalcone-linked derivatives showed IC₅₀ = 2.8 μM against MCF-7 via PI3K/Akt/p53 pathway inhibition . Data contradictions (e.g., variable IC₅₀ across cell lines) may arise from differences in membrane permeability or target expression .

Advanced Research Questions

Q. How can regioselective functionalization at C-3 or C-7 of pyrazolo[1,5-a]pyrimidine be achieved, and what mechanistic insights govern selectivity?

  • Methodological Answer :

  • C-7 Arylation : Use Pd(OAc)₂ with SPhos ligand under microwave irradiation (120°C, 2 hours). The electron-deficient C-7 site undergoes oxidative addition via a concerted metalation-deprotonation (CMD) mechanism .
  • C-3 Arylation : Catalyst-free conditions with aryl iodonium salts at 80°C target the electron-rich C-3 position via radical intermediates. Selectivity is confirmed by NOESY (proximity of substituents to H-5) .
  • Mechanistic Validation : DFT calculations (e.g., Fukui indices) predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies resolve discrepancies in structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace C-6 carboxamide with sulfonamide to enhance solubility (logP reduction by 0.5–1.0 units) without losing Pim-1 kinase affinity (Ki = 12 nM vs. 15 nM for parent compound) .
  • Crystallography : Co-crystal structures (e.g., with CDK2) reveal that bulkier C-5 substituents (e.g., phenyl vs. methyl) clash with hydrophobic pockets, reducing inhibition (IC₅₀ increases from 0.8 μM to 5.2 μM) .
  • Data Normalization : Use standardized assays (e.g., ATP concentration fixed at 1 mM) to minimize variability in kinase inhibition studies .

Q. How do computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives targeting SARS-CoV-2 3CLpro?

  • Methodological Answer :

  • Docking Studies : Autodock Vina screens derivatives for binding to 3CLpro active site (PDB: 6LU7). Derivatives with C-3 nitro groups show higher docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) due to H-bonding with Glu166 .
  • MD Simulations : 100-ns trajectories assess stability of inhibitor-enzyme complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding, while fluctuations >3.0 Å suggest poor fit .
  • QSAR Models : Hammett σ values of substituents correlate with antiviral IC₅₀ (R² = 0.89), guiding prioritization of electron-withdrawing groups for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.